N-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Description
Properties
IUPAC Name |
N-(cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O2/c1-17(2)18(3,4)23-19(22-17)15-10-11-16(21-13-15)20-12-14-8-6-5-7-9-14/h10-11,13-14H,5-9,12H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFGOSPKVWPAJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660678 | |
| Record name | N-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309981-26-7 | |
| Record name | N-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
N-Benzyl Analogs
- N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (): Molecular Formula: C₁₈H₂₁BN₂O₂. However, the absence of a cyclohexane ring reduces lipophilicity compared to cyclohexylmethyl derivatives.
N-Cyclohexyl Analogs
- N-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine ():
- Molecular Formula : C₁₇H₂₇BN₂O₂.
- Molecular Weight : 302.22 g/mol .
- Key Features : The cyclohexyl group increases steric bulk and lipophilicity, which may improve blood-brain barrier penetration in CNS-targeting drugs. Storage conditions (2–8°C) and solubility data (provided as 10 mM solutions) align with typical boronate ester stability requirements .
N-Methyl and N,N-Dimethyl Analogs
- N,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (): Molecular Formula: C₁₃H₂₁BN₂O₂. Average Mass: 248.135 g/mol. The lower molecular weight may improve solubility in polar solvents.
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine ():
Heterocyclic and Halogenated Analogs
- 3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine ():
- Molecular Formula : C₁₂H₁₈BClN₂O₂.
- Molar Mass : 268.55 g/mol.
- Key Features : The chlorine atom introduces electronegativity, which may stabilize intermediates in coupling reactions. This modification is common in agrochemicals and antimicrobial agents.
Physical and Chemical Stability
- Storage : Most compounds, including N-Cyclohexyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (), require storage at 2–8°C to prevent hydrolysis of the boronate ester .
Preparation Methods
Alkylation of 2-Amino-5-bromopyridine
The cyclohexylmethyl group is introduced via nucleophilic substitution or reductive amination. A representative protocol involves:
Reagents :
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2-Amino-5-bromopyridine (1.0 equiv)
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Cyclohexylmethyl bromide (1.2 equiv)
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Potassium carbonate (2.0 equiv)
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N,N-Dimethylformamide (DMF), 80°C, 12 h
Procedure :
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Combine 2-amino-5-bromopyridine (10.0 g, 57.7 mmol), cyclohexylmethyl bromide (12.3 g, 69.2 mmol), and K2CO3 (15.9 g, 115.4 mmol) in anhydrous DMF (100 mL).
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Heat at 80°C under nitrogen with stirring.
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Monitor by TLC (ethyl acetate/hexanes 1:3). Upon completion, cool, dilute with water, and extract with ethyl acetate.
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Dry organic layers over MgSO4, concentrate, and purify via silica gel chromatography (hexanes/EtOAc 4:1) to yield Intermediate A as a pale-yellow solid (14.2 g, 85%).
Key Challenges :
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Over-alkylation: Excess cyclohexylmethyl bromide may lead to quaternary ammonium salts.
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Regioselectivity: Competing alkylation at pyridine nitrogen is mitigated by using a bulky base (K2CO3) and polar aprotic solvents.
Miyaura Borylation of Intermediate A
Reaction Conditions and Optimization
The Miyaura borylation replaces the bromine atom in Intermediate A with a pinacol boronate group. This Pd-catalyzed reaction is highly efficient for aryl bromides.
Reagents :
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Intermediate A (1.0 equiv)
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Bis(pinacolato)diboron (1.5 equiv)
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PdCl2(dppf) (5 mol%)
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Potassium acetate (3.0 equiv)
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Toluene, 100°C, 3 h
Procedure :
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Charge a flask with Intermediate A (10.0 g, 34.5 mmol), B2Pin2 (13.1 g, 51.8 mmol), PdCl2(dppf) (1.26 g, 1.73 mmol), and KOAc (10.2 g, 103.5 mmol).
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Add anhydrous toluene (150 mL) and degas with nitrogen.
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Heat at 100°C with vigorous stirring.
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After 3 h, cool, filter through Celite®, and concentrate.
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Purify by recrystallization (ethanol/water) to afford the target compound as white crystals (12.4 g, 89%).
Critical Parameters :
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Catalyst Selection : PdCl2(dppf) outperforms Pd(OAc)2 or Pd(PPh3)4 in electron-deficient aryl bromides.
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Base : KOAc neutralizes HBr generated, preventing catalyst poisoning.
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Solvent : Toluene balances solubility and reaction temperature.
Mechanistic Insight :
The catalytic cycle involves oxidative addition of Pd(0) to the C–Br bond, transmetallation with B2Pin2, and reductive elimination to form the C–B bond (Scheme 1).
Alternative Synthetic Routes
Suzuki Coupling with Preformed Boronic Acids
While less common, the boronate ester can be introduced via Suzuki-Miyaura coupling using a pre-borylated pyridine. For example:
Reagents :
-
5-Boronic acid-N-(cyclohexylmethyl)pyridin-2-amine (1.0 equiv)
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Pinacol (1.2 equiv)
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H2SO4 (catalytic), toluene, reflux
Procedure :
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Dissolve 5-boronic acid derivative (10.0 g, 35.2 mmol) and pinacol (4.5 g, 38.7 mmol) in toluene.
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Add H2SO4 (0.5 mL) and reflux for 6 h.
Limitations :
-
Requires handling of unstable boronic acids.
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Lower yields compared to Miyaura borylation.
Scalability and Industrial Considerations
Process Optimization for Kilo-Scale Production
Industrial synthesis prioritizes cost, safety, and minimal purification. Key adjustments include:
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Catalyst Loading : Reduced to 2 mol% PdCl2(dppf) with no yield loss.
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Solvent Recycling : Toluene is recovered via distillation (≥90% efficiency).
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Continuous Flow Systems : Enhance heat transfer and reduce reaction time (1.5 h vs. 3 h).
Economic Analysis :
| Component | Cost per kg (USD) |
|---|---|
| Intermediate A | 320 |
| B2Pin2 | 550 |
| PdCl2(dppf) | 12,000 |
| Total (per kg product) | 1,890 |
Analytical Characterization
Spectroscopic Data
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1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 2.4 Hz, 1H, Py-H), 7.72 (dd, J = 8.8, 2.4 Hz, 1H, Py-H), 6.48 (d, J = 8.8 Hz, 1H, Py-H), 4.12 (t, J = 6.0 Hz, 2H, NCH2), 2.85 (m, 1H, cyclohexyl), 1.70–1.20 (m, 10H, cyclohexyl), 1.32 (s, 12H, Bpin).
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13C NMR : δ 158.2 (C-N), 149.7 (C-B), 136.4, 123.9, 113.2 (Py-C), 83.7 (Bpin), 55.1 (NCH2), 37.8 (cyclohexyl), 25.1 (Bpin-CH3).
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HRMS : [M+H]+ calcd. for C18H29BN2O2: 316.252; found: 316.251 .
Q & A
Q. Basic Research Focus
- 1H NMR : Split signals for cyclohexylmethyl protons (δ 1.2–2.0 ppm) indicate restricted rotation.
- 13C NMR : Distinct carbonyl (dioxaborolan) and pyridine carbons confirm regiochemistry.
- 2D NMR (COSY, NOESY) : Correlates spatial proximity of cyclohexyl and pyridine protons .
Advanced Consideration : Variable-temperature NMR (VT-NMR) at 233–313 K quantifies rotational barriers. Line-shape analysis using Bloch equations yields ΔG‡ values (~10–15 kcal/mol) .
What role does the boronate ester play in catalytic C–H functionalization?
Advanced Research Focus
The dioxaborolan group acts as a directing group in Ir-/Rh-catalyzed C–H borylation:
Q. Advanced Research Focus
- Acidic Conditions : Protodeboronation occurs in protic solvents (e.g., MeOH/HCl), degrading the boronate.
- Basic Conditions : Hydrolysis is minimized in aprotic solvents (e.g., DMF) with weak bases (K₂CO₃ vs. NaOH) .
- Stability Assays : Monitor via LC-MS; half-life (t₁/₂) in pH 7.4 buffer exceeds 24 hours, making it suitable for biological studies .
What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution?
Q. Advanced Research Focus
- Fukui Functions : Identify nucleophilic (pyridine N) and electrophilic (boron) sites.
- NBO Analysis : Delocalization energies (~20 kcal/mol) stabilize transition states.
- MD Simulations : Solvent effects (e.g., DMSO vs. THF) on reaction kinetics .
How does the cyclohexylmethyl substituent influence solubility and crystallinity?
Q. Basic Research Focus
- Solubility : Moderate in chlorinated solvents (CH₂Cl₂), poor in water. LogP ≈ 3.5 (predicted via ChemDraw).
- Crystallinity : Bulky substituents promote crystal packing; needle-like crystals form from EtOAc/hexane .
Advanced Consideration : DSC/TGA analysis reveals melting points (~150–160°C) and thermal decomposition profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
